molecular formula C40H70O2S2Sn2 B14878995 (4,8-didodecoxy-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane

(4,8-didodecoxy-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane

Cat. No.: B14878995
M. Wt: 884.5 g/mol
InChI Key: VJZDGZPVYAKCCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,8-didodecoxy-2-trimethylstannylthieno2,3-fbenzothiol-6-yl)-trimethylstannane is a complex organotin compound. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. This particular compound features a thieno2,3-f

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,8-didodecoxy-2-trimethylstannylthieno2,3-fbenzothiol-6-yl)-trimethylstannane typically involves multiple steps:

  • Formation of the Thieno2,3-fbenzothiol Core : This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno2,3-fbenzothiol core.
  • Introduction of Dodecoxy Chains : The dodecoxy chains are introduced through etherification reactions, where dodecanol reacts with the thieno2,3-fbenzothiol core in the presence of a strong acid catalyst.
  • Stannylation : The final step involves the introduction of trimethylstannyl groups through a stannylation reaction, typically using trimethyltin chloride in the presence of a base such as sodium hydride.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: (4,8-didodecoxy-2-trimethylstannylthieno2,3-fbenzothiol-6-yl)-trimethylstannane can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
  • Substitution : The trimethylstannyl groups can be substituted with other functional groups using reagents like halogens or organolithium compounds.
Common Reagents and Conditions:
  • Oxidation : Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
  • Reduction : Lithium aluminum hydride, sodium borohydride.
  • Substitution : Halogens (e.g., chlorine, bromine), organolithium compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(4,8-didodecoxy-2-trimethylstannylthieno2,3-f

  • Chemistry : Used as a precursor for the synthesis of more complex organotin compounds and as a catalyst in organic reactions.
  • Biology : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
  • Medicine : Explored for its potential use in drug delivery systems due to its unique structural features.
  • Industry : Utilized in the development of advanced materials, such as polymers and coatings, due to its ability to impart unique properties.

Mechanism of Action

The mechanism of action of (4,8-didodecoxy-2-trimethylstannylthieno2,3-fbenzothiol-6-yl)-trimethylstannane involves its interaction with molecular targets through its organotin moieties. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds:

  • (4,8-didodecoxy-2-trimethylstannylthieno2,3-fbenzothiol-6-yl)-trimethylstannane : Similar in structure but with different alkyl chains or functional groups.
  • Organotin Compounds : A broad class of compounds with similar tin-containing functional groups but different core structures.

Uniqueness: What sets (4,8-didodecoxy-2-trimethylstannylthieno2,3-fbenzothiol-6-yl)-trimethylstannane apart is its unique combination of a thieno2,3-fbenzothiol core with dodecoxy chains and trimethylstannyl groups. This combination imparts specific chemical and physical properties that can be tailored for various applications, making it a versatile and valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C40H70O2S2Sn2

Molecular Weight

884.5 g/mol

IUPAC Name

(4,8-didodecoxy-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane

InChI

InChI=1S/C34H52O2S2.6CH3.2Sn/c1-3-5-7-9-11-13-15-17-19-21-25-35-31-29-23-27-38-34(29)32(30-24-28-37-33(30)31)36-26-22-20-18-16-14-12-10-8-6-4-2;;;;;;;;/h23-24H,3-22,25-26H2,1-2H3;6*1H3;;

InChI Key

VJZDGZPVYAKCCG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=C2C=C(SC2=C(C3=C1SC(=C3)[Sn](C)(C)C)OCCCCCCCCCCCC)[Sn](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.